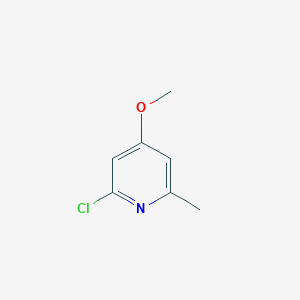

2-氯-4-甲氧基-6-甲基吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Chloro-4-methoxy-6-methylpyridine” is a chemical compound with the CAS Number: 1227578-45-1 . It has a molecular weight of 157.6 and its IUPAC name is 2-chloro-4-methoxy-6-methylpyridine . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “2-Chloro-4-methoxy-6-methylpyridine” is 1S/C7H8ClNO/c1-5-3-6 (10-2)4-7 (8)9-5/h3-4H,1-2H3 . This code provides a specific description of the molecule’s structure.

Physical And Chemical Properties Analysis

“2-Chloro-4-methoxy-6-methylpyridine” is a solid at room temperature . It should be stored in a dry environment at 2-8°C .

科学研究应用

平衡研究和取代基效应

2-氯-4-甲氧基-6-甲基吡啶已被研究其在平衡研究中的作用。Beak、Woods和Mueller(1972年)探讨了取代基如4-甲氧基-6-甲基如何影响同分异构吡啶酮的稳定性,提供了关于同分异构1-甲基2-和4-吡啶酮之间稳定性差异的见解。这项研究提供了这些稳定性差异的定量估计,对于理解该系列取代化合物中的化学结合能至关重要(Beak, Woods, & Mueller, 1972)。

与氟代硫酸铯的反应

Stavber和Zupan(1990年)证明了吡啶与CsSO4F反应会产生各种产物,包括2-甲氧基-3-氯吡啶和2-甲氧基-3-甲基吡啶。这些产物的分布在很大程度上取决于所使用的溶剂。这项研究突显了该化合物的反应性和产生多样吡啶衍生物的潜力(Stavber & Zupan, 1990)。

反应中间体的形成

Connon和Hegarty(2004年)报告了4-甲氧基2,3-吡啶炔相对于基础化合物本身的增强二烯亲和性。他们的研究涉及在低温下对4-烷氧基-2-氯吡啶进行区域选择性锂化,随后进行消除反应形成反应性吡啶炔。这项研究阐明了化学合成中间体的形成(Connon & Hegarty,2004年)。

吡啶丙酸酯的合成

Adger等人(1988年)描述了甲基3-(2-甲氧基-4-吡啶基)丙酸酯的合成,这是制备有效的长效组胺H2受体拮抗剂的关键中间体。这种合成涉及对2-甲氧基-4-甲基吡啶进行烷基化,展示了该化合物在合成医学相关化学品中的作用(Adger et al., 1988)。

亲核取代反应

Kaigorodova等人(1999年)研究了2-氯-3-氰基-6-甲氧基甲基-4-甲基吡啶中氯原子的亲核取代反应,导致形成2(1H)-吡啉硫酮。这项研究对于理解亲核取代反应中氯和甲氧基取代基的反应性至关重要(Kaigorodova et al., 1999)。

安全和危害

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

属性

IUPAC Name |

2-chloro-4-methoxy-6-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-3-6(10-2)4-7(8)9-5/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKICKGNFHKNNGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20600804 |

Source

|

| Record name | 2-Chloro-4-methoxy-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-methoxy-6-methylpyridine | |

CAS RN |

1227578-45-1 |

Source

|

| Record name | 2-Chloro-4-methoxy-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-methoxy-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![14h-Anthra[2,1,9-mna]thioxanthen-14-one](/img/structure/B37145.png)

![6-Bromooxazolo[4,5-b]pyridine](/img/structure/B37191.png)

![2-[2-(Boc-amino)ethoxy]benzamide](/img/structure/B37232.png)